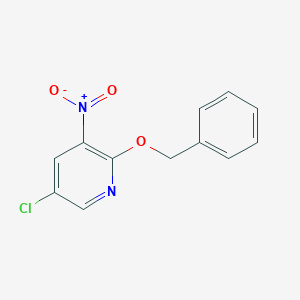

2-(Benzyloxy)-5-chloro-3-nitropyridine

CAS No.:

Cat. No.: VC13576363

Molecular Formula: C12H9ClN2O3

Molecular Weight: 264.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClN2O3 |

|---|---|

| Molecular Weight | 264.66 g/mol |

| IUPAC Name | 5-chloro-3-nitro-2-phenylmethoxypyridine |

| Standard InChI | InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | RSOIXEDEBANDAR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |

Introduction

Structural Overview

2-(Benzyloxy)-5-chloro-3-nitropyridine (CAS: 353293-50-2) is a nitro-substituted pyridine derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features:

-

A pyridine ring substituted at positions 2 (benzyloxy group), 3 (nitro group), and 5 (chlorine atom).

Synthesis Methods

Route 1: Nucleophilic Substitution

-

Starting Material: 2-Hydroxy-5-chloro-3-nitropyridine.

-

Reagents: Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Route 2: Direct Benzylation

-

Substrate: 5-Chloro-3-nitropyridin-2-ol.

-

Reagents: Benzyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).

Route 3: Catalytic Cross-Coupling

Physicochemical Properties

Reactivity and Applications

Chemical Reactivity

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to diamino intermediates for drug synthesis .

-

Chlorine Substitution: Participates in Suzuki-Miyaura cross-couplings for biaryl formation .

Industrial Applications

-

Pharmaceutical Intermediates: Used in synthesizing antimicrobial agents and kinase inhibitors .

-

Agrochemicals: Key precursor for herbicides and fungicides due to pyridine’s bioactivity .

Research Advancements

Recent Studies

-

Catalytic Applications: Demonstrated efficacy in palladium-mediated C–H activation reactions for heterocycle functionalization .

-

Green Synthesis: Solvent-free benzylation using microwaves improved yields to >90% .

Challenges

-

Sensitivity to Moisture: Requires anhydrous conditions during synthesis .

-

Byproduct Formation: Nitro group reduction may yield undesired amines without controlled conditions .

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| BLD Pharm | 98% | $150 |

| Ambeed | 97% | $145 |

| Sigma-Aldrich | 95% | $180 |

Note: Prices vary based on bulk orders and regional availability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume